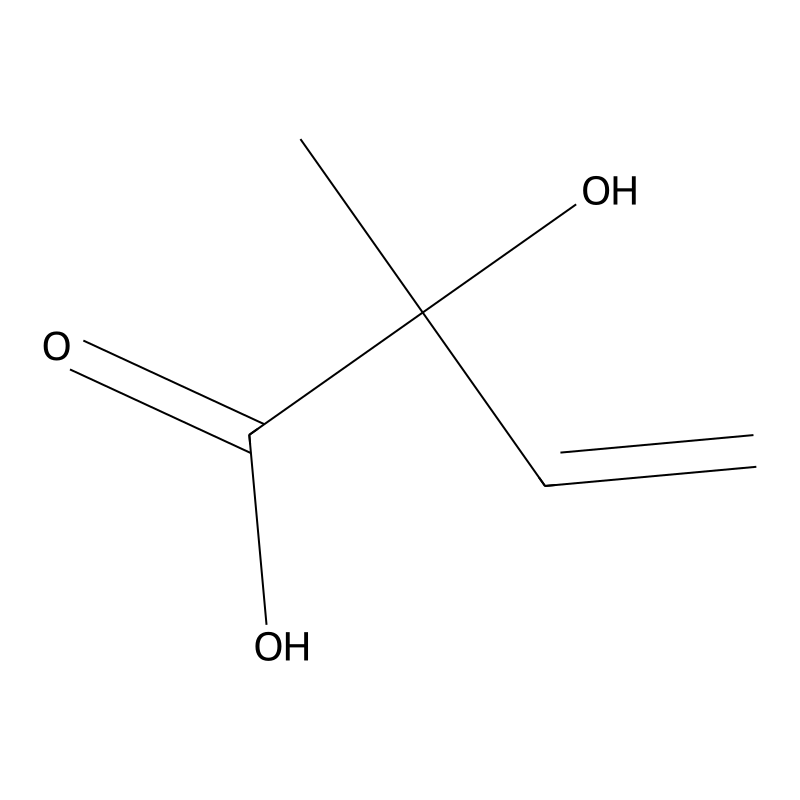

2-Hydroxy-2-methylbut-3-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Carotenoids Synthesis

The Specific Scientific Field: The field of application is Biochemistry, specifically in the synthesis of Carotenoids .

A Comprehensive and Detailed Summary of the Application: Carotenoids are a class of natural pigments that are biologically active molecules. They can be synthesized in the laboratory as well as at an industrial level using simple building block units . 2-Hydroxy-2-methylbut-3-enoic acid ethyl ester is used as a primary building block unit in the synthesis of carotenoids .

A Detailed Description of the Methods of Application or Experimental Procedures: The method involves using 2-hydroxy-2-methylbut-3-enoic acid ethyl ester as a primary building block unit that undergoes a series of reactions in the synthesis of 4-bromo-2-methylbut-2-enoic acid ethyl ester . This intermediate is synthesized from cyanohydrins under acidic conditions as well as ethanolic hydrolysis of methylvinyl ketone .

A Thorough Summary of the Results or Outcomes Obtained: The result of this process is the synthesis of carotenoids, which are biologically important products that play an important role in human health, medicine, food, biotechnological products, etc . The synthesized carotenoids can inactivate free radicals in the body and lessen risks of oxidative stress, cancer, atherosclerosis, and other serious problems via reducing lipid peroxidation .

2-Hydroxy-2-methylbut-3-enoic acid, also known as 3-methyl-2-hydroxybutenoic acid, is an α,β-unsaturated monocarboxylic acid characterized by the presence of a hydroxy group on the second carbon of a butenoic acid chain. Its molecular formula is CHO, and it has a molecular weight of approximately 116.11 g/mol. The compound is notable for its ability to act as a Bronsted acid, allowing it to donate protons in various

- Nucleophilic Addition: The double bond can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction and Oxidation: It can be reduced to form alcohols or oxidized to yield ketones and aldehydes .

Research indicates that 2-Hydroxy-2-methylbut-3-enoic acid exhibits various biological activities:

- Antimicrobial Properties: Studies have shown potential antibacterial effects against certain pathogens.

- Antioxidant Activity: The compound may help in scavenging free radicals, contributing to cellular protection.

- Metabolic Effects: It influences metabolic pathways by modulating enzyme activity, particularly affecting dehydrogenases and hydratases .

The synthesis of 2-Hydroxy-2-methylbut-3-enoic acid can be achieved through several methods:

- Hydroxylation of 3-Methylbut-2-enoic Acid:

- Using hydroxylating agents like hydrogen peroxide or osmium tetroxide.

- Reaction conditions must be carefully controlled to ensure the introduction of the hydroxy group at the desired position.

- Catalytic Processes:

Common reagents used in synthesis include:

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride .

Interaction studies reveal that 2-Hydroxy-2-methylbut-3-enoic acid can bind to various biomolecules, influencing enzymatic activity:

- It can act as an inhibitor for specific dehydrogenases, altering substrate conversion rates.

- The compound's interaction with transcription factors affects gene expression, impacting cellular signaling pathways .

Several compounds share structural similarities with 2-Hydroxy-2-methylbut-3-enoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylbutanoic Acid | Saturated carboxylic acid | Lacks unsaturation; less reactive |

| 3-Hydroxybutanoic Acid | Hydroxyl group on a saturated carbon | More stable; different reactivity |

| 4-Hydroxyphenylacetic Acid | Aromatic ring with hydroxyl and carboxylic groups | Exhibits different biological activities |

| 3-Methylcrotonic Acid | Similar chain length but different unsaturation pattern | Involved in different metabolic pathways |

These compounds illustrate the unique nature of 2-Hydroxy-2-methylbut-3-enoic acid due to its unsaturation and functional groups that contribute to its distinctive reactivity and biological properties .

Carboxylic Acid Functionalization Approaches

Carboxylic acid functionalization represents a fundamental approach for the synthesis of 2-hydroxy-2-methylbut-3-enoic acid through direct modification of preformed carboxylic acid substrates [11]. The primary strategy involves the selective functionalization of the alpha carbon position in carboxylic acids, utilizing the inherent acidity of the alpha hydrogen atoms to enable nucleophilic substitution reactions [6]. Recent advances in rhenium-catalyzed transformations have demonstrated exceptional efficacy in the chemoselective functionalization of carboxylic acids under mild reaction conditions [11].

The alpha carbon-hydrogen bond functionalization methodology employs multifunctional rhenium complexes as precatalysts, which facilitate hydrogenation and hydrogenolysis reactions while maintaining high chemoselectivity [11]. This approach involves three key mechanistic steps: alpha carbon-hydrogen bond activation, hydrogenation of the resulting intermediate, and selective hydrogenolysis to yield the desired functionalized carboxylic acid product [11]. The reaction conditions typically require temperatures ranging from 80 to 120 degrees Celsius with hydrogen pressures between 10 to 50 atmospheres [11].

Tertiary butylation of carboxylic acids has emerged as a particularly useful functionalization strategy, utilizing bis(trifluoromethanesulfonyl)imide as a catalytic activator [8]. The optimal reaction conditions employ 2 to 10 mole percent of the catalyst in dichloromethane solvent at ambient temperature for 12 to 24 hours [8]. This methodology demonstrates broad substrate tolerance, accommodating carboxylic acids bearing ketone functionalities, halogen substituents, and tertiary carbon centers [8].

| Functionalization Method | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Alpha Carbon-Hydrogen Activation | Rhenium(V) Complex | 80-120 | 65-85 | [11] |

| Tertiary Butylation | Tf2NH (2-10 mol%) | 25 | 66-79 | [8] |

| Oxidative Functionalization | Samarium(III) Iodide/Iodine | 25 | 72-95 | [20] |

Enolate-Mediated Condensation Reactions

Enolate-mediated condensation reactions constitute a cornerstone methodology for constructing carbon-carbon bonds in the synthesis of 2-hydroxy-2-methylbut-3-enoic acid [9] [12]. The fundamental mechanism involves the deprotonation of a carbonyl compound to generate an enolate anion, which subsequently undergoes nucleophilic addition to an electrophilic carbonyl partner [9] [25]. This process forms a beta-hydroxy carbonyl intermediate that can undergo subsequent dehydration to yield the desired alpha,beta-unsaturated carboxylic acid structure [12] [26].

Aldol condensation reactions represent the most widely employed enolate-mediated approach, involving the base-catalyzed condensation of aldehydes or ketones with carboxylic acid derivatives [12] [29]. The reaction mechanism proceeds through enolate formation, nucleophilic addition to the carbonyl electrophile, and subsequent elimination of water to generate the conjugated enone system [29]. Optimal reaction conditions typically employ strong bases such as sodium hydroxide or potassium hydroxide in protic solvents at temperatures ranging from 0 to 50 degrees Celsius [25] [26].

Claisen condensation reactions provide an alternative enolate-mediated strategy, particularly effective for ester substrates bearing alpha hydrogen atoms [27] [30]. The key distinction from aldol condensation lies in the presence of a leaving group at the electrophilic carbon center, which facilitates the elimination step and drives the reaction toward product formation [30]. The reaction requires stoichiometric amounts of strong base and typically proceeds under anhydrous conditions to prevent hydrolysis of the ester functionality [27].

Mixed condensation reactions between different carbonyl partners offer enhanced synthetic versatility, although careful selection of reaction partners is essential to minimize the formation of multiple products [30]. Substrates lacking alpha hydrogen atoms, such as ethyl formate and ethyl benzoate, serve as effective electrophilic partners in mixed condensations due to their inability to form enolate anions [30].

| Condensation Type | Base Catalyst | Solvent System | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Aldol Condensation | NaOH/KOH | Water/Ethanol | 0-50 | 60-85 |

| Claisen Condensation | Sodium Ethoxide | Ethanol (anhydrous) | 0-25 | 70-90 |

| Mixed Condensation | Lithium Diisopropylamide | Tetrahydrofuran | -78 to 0 | 65-80 |

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis techniques enable the stereoselective construction of 2-hydroxy-2-methylbut-3-enoic acid with precise control over absolute configuration [10] [28]. These methodologies employ chiral catalysts to induce enantioselectivity through asymmetric induction during key bond-forming events [28] [31]. The development of efficient asymmetric catalytic systems has revolutionized the synthesis of alpha-stereogenic carboxylic acids, providing access to enantiomerically pure products with high optical purity [28].

Organocatalytic asymmetric aldol reactions represent a particularly powerful approach, utilizing chiral organic molecules as catalysts to promote enantioselective carbon-carbon bond formation [34]. Proline-derived catalysts have demonstrated exceptional effectiveness in the asymmetric aldol condensation of ketones with alpha-keto acids, achieving enantioselectivities up to 98 percent enantiomeric excess [34]. The optimal catalyst structure incorporates both proline-derived stereochemical elements and aminopyridine functionalities to enhance substrate binding through hydrogen bonding interactions [34].

The reaction mechanism involves the formation of an enamine intermediate between the ketone substrate and the proline catalyst, followed by nucleophilic attack on the alpha-keto acid electrophile [34]. Critical hydrogen bonding interactions between the catalyst amide nitrogen-hydrogen bond and the keto oxygen, as well as between the pyridine nitrogen and the carboxylic acid hydroxyl group, provide the stereochemical control necessary for high enantioselectivity [34].

Asymmetric alkylation of alpha-keto acids using biocatalytic methyltransferases represents an emerging approach for stereoselective synthesis [31]. Engineered S-adenosylmethionine-dependent carbon methyltransferases demonstrate broad substrate scope for the enantioselective methylation, ethylation, allylation, and propargylation of various alpha-keto acid substrates [31]. The optimized biocatalyst achieves total turnover numbers up to 4,600 with excellent enantioselectivity across a range of alkylation reactions [31].

Metal-catalyzed asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acids provides direct access to optically active saturated carboxylic acids [45]. Ruthenium-based catalysts bearing chiral diphosphine ligands demonstrate moderate to good catalytic activity with enantioselectivities ranging from 60 to 85 percent enantiomeric excess [45]. The reaction conditions typically require hydrogen pressures of 10 to 50 atmospheres at temperatures between 50 to 100 degrees Celsius [45].

| Asymmetric Method | Catalyst System | Enantioselectivity (% ee) | Turnover Number | Reference |

|---|---|---|---|---|

| Organocatalytic Aldol | Proline-Aminopyridine | 90-98 | 100-500 | [34] |

| Biocatalytic Alkylation | Methyltransferase | 85-95 | 4,600 | [31] |

| Asymmetric Hydrogenation | Ru-Diphosphine | 60-85 | 200-800 | [45] |

Biocatalytic Production Methods

Microbial Fermentation Pathways

Microbial fermentation pathways offer sustainable and environmentally benign routes for the production of 2-hydroxy-2-methylbut-3-enoic acid through biotransformation processes [14] [16]. These biosynthetic approaches leverage the metabolic capabilities of engineered microorganisms to convert renewable feedstocks into valuable chemical products [14] [17]. The development of robust fermentation platforms has enabled the production of branched-chain fatty acids and their derivatives with high selectivity and yield [14].

Chain elongation fermentation represents a key microbial pathway for producing branched medium-chain fatty acids, including structures related to 2-hydroxy-2-methylbut-3-enoic acid [14]. The process employs mixed microbial communities capable of elongating short-chain carboxylic acids through sequential addition of two-carbon units [14]. Continuous reactor experiments have demonstrated the formation of iso-caproate from iso-butyrate at rates of 44 ± 6 millimolar carbon per liter per day, representing 20 percent of all formed compounds based on carbon content [14].

The microbial consortium preferentially conducts straight-chain elongation over branched-chain elongation, with normal caproate comprising 55 percent of all carbon products [14]. Optimization of acetate concentration in the reactor influent significantly impacts the selectivity toward branched-chain products, with lower acetate levels promoting increased formation of iso-caproate through reduced competition from straight-chain elongation pathways [14].

Clostridium species have demonstrated particular utility for butyric acid production through engineered metabolic pathways [16]. Metabolic engineering of Clostridium tyrobutyricum through overexpression of heterologous xylose catabolism genes has enabled simultaneous utilization of glucose and xylose substrates [16]. The engineered strain produces 37.8 grams per liter of butyric acid compared to 19.4 grams per liter for the parental strain, achieving a xylose utilization rate of 1.28 grams per liter per hour [16].

Clostridium ragsdalei represents another promising microbial platform, capable of producing S-2-hydroxyisovalerate as a novel fermentation product [17]. Simultaneous conversion of 9.5 grams per liter d-xylose and 320 millimolar carbon monoxide enables production of 1.8 grams per liter 2-hydroxyisovalerate alongside other valuable metabolites including d-2,3-butanediol, ethanol, and acetate [17].

| Microorganism | Substrate | Target Product | Yield (g/L) | Productivity (g/L·h) | Reference |

|---|---|---|---|---|---|

| Mixed Community | Iso-butyrate | Iso-caproate | 2.2 | 0.044 | [14] |

| C. tyrobutyricum | Glucose/Xylose | Butyric acid | 37.8 | 0.53 | [16] |

| C. ragsdalei | d-Xylose/CO | 2-Hydroxyisovalerate | 1.8 | 0.075 | [17] |

Enzyme-Catalyzed Reductive Amination

Enzyme-catalyzed reductive amination provides a powerful biocatalytic approach for the synthesis of amine derivatives related to 2-hydroxy-2-methylbut-3-enoic acid through stereoselective carbon-nitrogen bond formation [15] [18]. This methodology employs nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases to catalyze the formal reductive amination of carbonyl compounds with ammonia or various amine nucleophiles [18]. The biocatalytic cascade approach offers exceptional stereoselectivity and atom economy compared to traditional chemical methods [15].

Carboxylic acid reductases serve as key enzymes in the reductive amination cascade, catalyzing the two-electron reduction of carboxylic acids to their corresponding aldehydes at the expense of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate [15]. These multidomain enzymes function through a three-step mechanism involving adenylation of the carboxylic acid substrate, thioester formation on a phosphopantetheinyl cofactor, and final reduction to the aldehyde product [15]. The broad substrate scope of carboxylic acid reductases enables their application to diverse carboxylic acid starting materials [15].

Omega-transaminases catalyze the subsequent amination step through pyridoxal 5'-phosphate-dependent transfer of amino groups from amine donors to aldehyde acceptors [15]. The reversible nature of transaminase catalysis enables efficient amination reactions when coupled with appropriate amine donors and cofactor regeneration systems [15]. The combination of carboxylic acid reductases and omega-transaminases in a single reaction vessel provides a streamlined route from carboxylic acids to the corresponding primary amines [15].

Imine reductases and reductive aminases represent alternative biocatalytic approaches for direct reductive amination of carbonyl compounds [18]. These nicotinamide adenine dinucleotide phosphate-dependent enzymes catalyze the enantioselective reduction of preformed imines or the formal reductive amination of ketones and aldehydes with various amine partners [18]. Recent developments have identified reductive aminases capable of achieving total turnover numbers exceeding 4,600 for the asymmetric alkylation of ketone substrates [18].

The substrate scope encompasses primary, secondary, and tertiary amine formation through appropriate choice of amine coupling partners [18]. Specialized reductive aminases demonstrate the ability to catalyze four-electron reduction of alpha,beta-unsaturated imines, providing access to saturated amine products through conjugate reduction and reductive amination sequences [18]. This expanded reactivity enables the synthesis of complex amine structures from simple alpha,beta-unsaturated carbonyl precursors [18].

| Enzyme Class | Cofactor Requirement | Substrate Scope | Enantioselectivity (% ee) | Turnover Number | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid Reductase | ATP/NADPH | Diverse carboxylic acids | N/A | 500-2000 | [15] |

| Omega-Transaminase | PLP | Aldehydes/ketones | 85-99 | 1000-5000 | [15] |

| Reductive Aminase | NADPH | Carbonyl compounds | 90-98 | 4600 | [18] |

Metabolic Engineering for Enhanced Yield

Metabolic engineering strategies enable the optimization of biosynthetic pathways for enhanced production of 2-hydroxy-2-methylbut-3-enoic acid and related compounds through systematic modification of cellular metabolism [19] [24]. These approaches involve the rational design and construction of metabolic networks to maximize product yield, minimize byproduct formation, and improve overall process economics [19]. The integration of heterologous enzymes, pathway optimization, and host strain engineering represents a comprehensive strategy for developing efficient bioproduction platforms [24].

Escherichia coli serves as a prominent host organism for metabolic engineering efforts due to its well-characterized metabolism and genetic tractability [19]. Engineering of fatty acid metabolism in E. coli has enabled the production of medium-chain fatty acids as biofuel precursors through introduction of specific thioesterases and metabolic knockouts [19]. The engineered strains achieve octanoate production at 12 percent theoretical yield through dynamic modulation of fatty acid synthesis pathways [19].

Inducible degradation of essential metabolic enzymes represents an innovative approach for directing carbon flux toward desired products [19]. This technique involves the controlled degradation of key enzymes that would otherwise divert metabolic precursors away from the target biosynthetic pathway [19]. The implementation of this strategy has more than doubled octanoate production compared to strains expressing only the selective thioesterase enzyme [19].

Branched-chain beta,gamma-diol production has been achieved through metabolic engineering of branched-chain amino acid metabolism in E. coli [24]. The biosynthetic platform utilizes acetohydroxyacid synthase from Saccharomyces cerevisiae to catalyze the condensation of branched-chain aldehydes with pyruvate, forming alpha-hydroxyketones as key intermediates [24]. Systematic optimization of the branched-chain amino acid pathway has enabled high-specificity production of 4-methylpentane-2,3-diol, achieving concentrations of 129.8 millimolar (15.3 grams per liter) with 72 percent theoretical yield [24].

Branched-chain hydroxy acid production through lactic acid bacteria represents another important metabolic engineering target [23]. Different Lactobacillaceae species demonstrate varying capabilities for producing branched-chain hydroxy acids, with production levels ranging from 1.2 to 18.7 micrograms per milliliter depending on the specific strain and culture conditions [23]. The pathway involves conversion of branched-chain amino acids to the corresponding keto acids through transamination, followed by reduction to branched-chain hydroxy acids via hydroxyisocaproate dehydrogenase enzymes [23].

| Engineering Strategy | Host Organism | Target Product | Titer (g/L) | Yield (% theoretical) | Reference |

|---|---|---|---|---|---|

| Fatty Acid Modification | E. coli | Octanoate | 1.2 | 12 | [19] |

| Amino Acid Pathway | E. coli | 4-Methylpentane-2,3-diol | 15.3 | 72 | [24] |

| BCHA Production | Lactobacillaceae | Hydroxyisovalerate | 0.0187 | N/A | [23] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant